7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps. One common method involves the reaction of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with 4-nitrobenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrobenzoyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.
Scientific Research Applications
7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The presence of the nitrobenzoyl and phenyl groups may influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Lorazepam: Another benzodiazepine with a similar core structure but different substituents.
Diazepam: Known for its anxiolytic properties, it shares the benzodiazepine core but has different functional groups.
Uniqueness
7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is unique due to the specific combination of chloro, nitrobenzoyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H16ClN3O4 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
7-chloro-4-(4-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-8-11-19-18(12-16)21(14-4-2-1-3-5-14)25(13-20(27)24-19)22(28)15-6-9-17(10-7-15)26(29)30/h1-12,21H,13H2,(H,24,27) |
InChI Key |
ADADMBUMHPMJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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